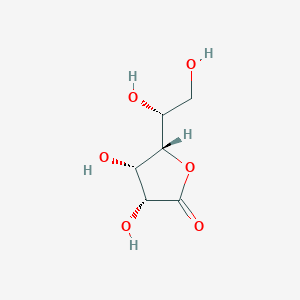

D-Gulono-1,4-lactone

Descripción general

Descripción

D-Gulono-1,4-lactone is a hexanoic acid used as a starting material in enantiomerically pure compound syntheses, including carbohydrate syntheses .

Synthesis Analysis

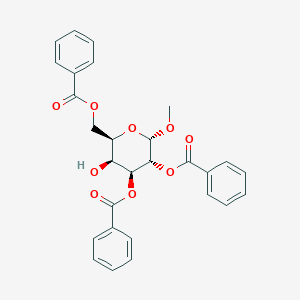

D-Gulono-1,4-lactone is typically synthesized by selective anomeric oxidation of unprotected aldoses with bromine . It is commercially available at low cost, when compared to most of the common monosaccharides . An efficient method for the synthesis of L-glucose from D-gulono-1,4-lactone via 1,2,3,4,5-penta-O-benzyl/acetyl/benzoyl-D-gulitol has been described .Molecular Structure Analysis

The molecular formula of D-Gulono-1,4-lactone is C6H10O6 and its molecular weight is 178.14 .Chemical Reactions Analysis

D-Gulono-1,4-lactone is used as a starting material in enantiomerically pure compound syntheses, including carbohydrate syntheses .Physical And Chemical Properties Analysis

D-Gulono-1,4-lactone is a crystalline solid . It is soluble in water . Its melting point is between 182-188 °C (360-370 °F) .Aplicaciones Científicas De Investigación

Starting Material in Enantiomerically Pure Compound Syntheses

D-Gulono-1,4-lactone is a hexanoic acid that is often used as a starting material in enantiomerically pure compound syntheses . This includes carbohydrate syntheses, which are crucial in the development of various pharmaceuticals and bioactive compounds.

Vitamin C Biosynthesis

In the animal vitamin C biosynthetic pathway, D-Gulono-1,4-lactone plays a critical role . It is converted into ascorbic acid (vitamin C) by the enzyme L-gulono-1,4-lactone oxidase. This pathway is not present in humans, making us dependent on dietary sources for vitamin C.

Floral Nectar Composition

Research has found that a L-gulonolactone oxidase-like protein, which has weak oxidase activity with D-Gulono-1,4-lactone among other substrates, was detected in the floral nectar of Mucuna sempervirens . This suggests that D-Gulono-1,4-lactone might play a role in tailoring nectar chemistry for animal mutualists or reducing the growth of microorganisms in nectar .

Hydrogen Peroxide Generation in Nectar

The same L-gulonolactone oxidase-like protein mentioned above is suggested to function in hydrogen peroxide generation in nectar . Hydrogen peroxide is a common antimicrobial agent, suggesting that D-Gulono-1,4-lactone might indirectly contribute to the microbial stability of nectar.

Potential Role in Alternative Vitamin C Biosynthesis Pathways in Plants

While plants primarily synthesize vitamin C via the D-mannose pathway, there is evidence to suggest that an alternative pathway involving D-Gulono-1,4-lactone might exist . This could potentially bypass deficiencies in the D-mannose pathway, allowing for the synthesis of vitamin C even under suboptimal conditions.

Research Tool in Molecular Biology

Given its role in vitamin C biosynthesis, D-Gulono-1,4-lactone can be used as a research tool in molecular biology . For instance, it can be used to study the effects of vitamin C deficiency in organisms that are capable of synthesizing vitamin C.

Mecanismo De Acción

Target of Action

D-Gulono-1,4-lactone, also known as D-(-)-Gulonic acid gamma-lactone, is primarily targeted by the enzyme L-gulono-1,4-lactone oxidoreductase (EC 1.1.3.8), which catalyzes the last step of the biosynthesis of L-ascorbic acid (vitamin C) in plants and animals .

Mode of Action

The compound interacts with its target enzyme, L-gulono-1,4-lactone oxidoreductase, serving as a substrate. The enzyme catalyzes the oxidation of D-Gulono-1,4-lactone to L-ascorbic acid (vitamin C), a crucial antioxidant in the body .

Result of Action

The primary result of the action of D-Gulono-1,4-lactone is the production of L-ascorbic acid (vitamin C), an essential antioxidant in the body. Vitamin C plays a vital role in various biological functions, including collagen synthesis, wound healing, and the immune response .

Action Environment

The action of D-Gulono-1,4-lactone is influenced by various environmental factors. For instance, in the floral nectar of Mucuna sempervirens, a L-gulono-1,4-lactone oxidase-like protein was found to have weak oxidase activity with D-Gulono-1,4-lactone as a substrate, suggesting a role in hydrogen peroxide generation in nectar . .

Propiedades

IUPAC Name |

(3R,4S,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3+,4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZYCXMUPBBULW-LECHCGJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(C(C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]1[C@H]([C@H](C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001036177 | |

| Record name | D-Gulonic acid γ-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001036177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Gulono-1,4-lactone | |

CAS RN |

6322-07-2, 3327-64-8 | |

| Record name | D-Gulono-1,4-lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6322-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gulonolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003327648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Gulono-1,4-lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006322072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Gulonic acid γ-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001036177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-gulono-1,4-lactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes D-Gulono-1,4-lactone a valuable starting material in organic synthesis?

A1: D-Gulono-1,4-lactone possesses a unique structure with multiple reactive sites, making it amenable to various chemical transformations. This versatility allows chemists to leverage it for synthesizing diverse and complex molecules, including other sugar derivatives, heterocycles, and natural product analogs. For instance, it serves as a key precursor in the synthesis of L-arabinose-5-C14 [] and has been used to synthesize seven and eight-carbon sugar derivatives [].

Q2: Are there any specific examples of how D-Gulono-1,4-lactone has been utilized for synthesizing biologically relevant molecules?

A2: Yes, several research articles showcase the application of D-Gulono-1,4-lactone in preparing biologically relevant molecules. For instance:

- Synthesis of L-Arabinose-5-C14: A multi-step synthesis employed D-Gulono-1,4-lactone as a starting point to produce the radiolabeled sugar L-arabinose-5-C14, a valuable tool in biochemical studies [].

- Polycyclic Halichondrin C1-C14 Fragment: Researchers utilized a D-Gulono-1,4-lactone-derived intermediate in the synthesis of a complex polycyclic fragment found in halichondrin B, a potent anticancer marine natural product [, ]. This highlights its utility in accessing complex structures with potential medicinal applications.

- Novel Boron Neutron Capture Candidates: D-Gulono-1,4-lactone reacts with monolithiated 1,7-dicarba-closo-dodecaborane(12) to yield novel boron-containing sugar derivatives, which may find application in boron neutron capture therapy [].

- Aldopentono-1,4-thiolactones: D-Gulono-1,4-lactone serves as a precursor for synthesizing both 4-thio-D-ribono-1,4-lactone and 4-thio-L-lyxono-1,4-lactone [, ], demonstrating its versatility in accessing different thiolactone diastereomers.

Q3: The synthesis of 2-C-cyano-2-deoxy-sugars is a significant area of carbohydrate chemistry. Has D-Gulono-1,4-lactone been explored in this context?

A3: While D-Gulono-1,4-lactone itself has not been directly used to synthesize 2-C-cyano-2-deoxy-sugars, its close derivative, 2,3:5,6-di-O-isopropylidene-D-gulono-1,4-lactone, has been investigated []. The reaction with tosylmethyl isocyanide, aimed at forming pentofuranosyl cyanides, yielded unexpected products, highlighting the complex reactivity of these systems and offering insights for further synthetic exploration.

Q4: The research mentions the preparation of 3-amino-2,3-dideoxyhexonic acids. What is the role of D-Gulono-1,4-lactone in their synthesis?

A4: D-Gulono-1,4-lactone serves as a crucial starting material for synthesizing 2,3-aziridino-2,3-dideoxyhexonamides, which can be further converted into 3-amino-2,3-dideoxyhexonic acids []. This synthetic route highlights the use of D-Gulono-1,4-lactone in accessing valuable amino sugar derivatives.

Q5: Beyond specific synthetic applications, what other research areas involve D-Gulono-1,4-lactone?

A5: D-Gulono-1,4-lactone's utility extends to:

- Enzyme Studies: Research investigates D-arabinono-1,4-lactone oxidase, an enzyme involved in D-erythroascorbic acid biosynthesis, using D-Gulono-1,4-lactone as a competitive inhibitor []. This aids in understanding the enzyme's mechanism and potential applications in biotechnology.

- Development of New Synthetic Methodologies: The molecule's structural features make it a suitable substrate for exploring new synthetic methods. For example, research describes the preparation of enantiomerically pure substituted morpholines from D-Gulono-1,4-lactone [, ], showcasing its potential in developing novel synthetic strategies.

Q6: Is there any information available on the physicochemical properties of D-Gulono-1,4-lactone?

A6: While the provided research primarily focuses on synthetic applications, some information on the structure and properties of D-Gulono-1,4-lactone and its derivatives can be gleaned. For instance:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Amino-5-[(cyclopentanecarbonyl)amino]-1,3-dimethyl Uracil](/img/structure/B14759.png)

![Sodium;(2R,4S,5R,6R)-4,5-dihydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B14783.png)